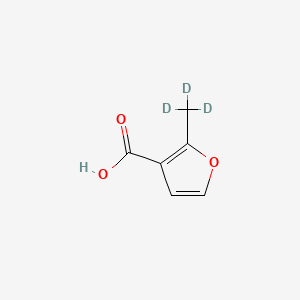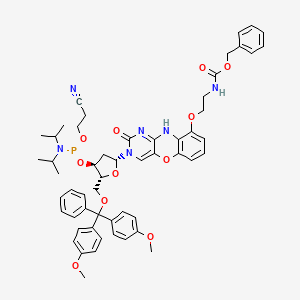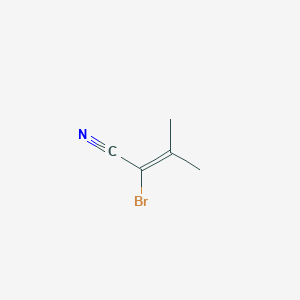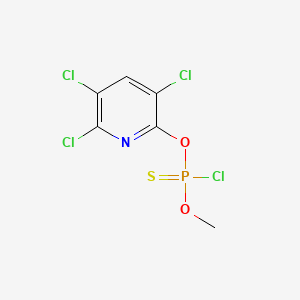![molecular formula C11H14ISi+ B13449135 Iodonium, phenyl[(trimethylsilyl)ethynyl]- CAS No. 114820-37-0](/img/structure/B13449135.png)
Iodonium, phenyl[(trimethylsilyl)ethynyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iodonium, phenyl[(trimethylsilyl)ethynyl]-: is a hypervalent iodine compound that has gained significant attention in the field of organic chemistry. This compound is known for its unique reactivity and versatility, making it a valuable reagent in various synthetic applications. The presence of the trimethylsilyl and ethynyl groups attached to the iodonium center imparts distinct chemical properties that are exploited in numerous chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iodonium, phenyl[(trimethylsilyl)ethynyl]- typically involves the reaction of trimethylsilylethynyl (phenyl)iodonium triflate with various nucleophiles. One common method includes the stannylation of calcium carbide followed by Sn-hypervalent iodine (III) exchange reaction, which affords the electrophilic ethynylating agent in high yield . Another approach involves the reaction of alkynyltrimethylsilanes with iodosylbenzene in the presence of a Lewis acid .
Industrial Production Methods: Industrial production of this compound often relies on the same synthetic routes used in laboratory settings. The key to successful industrial synthesis lies in optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time to minimize side reactions and decomposition of the product.
Análisis De Reacciones Químicas
Types of Reactions: Iodonium, phenyl[(trimethylsilyl)ethynyl]- undergoes a variety of chemical reactions, including:
Substitution Reactions: The compound reacts with nucleophiles to form substitution products such as O-trimethylsilylethynylphenols and O-ethynylphenols.
Insertion Reactions: It can also undergo sp2 C-H insertion reactions, leading to the formation of 2-aroxybenzo[b]furans.
Common Reagents and Conditions:
Nucleophiles: Potassium salts of acidic phenols are commonly used nucleophiles in substitution reactions.
Lewis Acids: These are often employed to activate the iodonium compound for various transformations.
Major Products:
Substitution Products: O-trimethylsilylethynylphenols and O-ethynylphenols.
Insertion Products: 2-aroxybenzo[b]furans.
Aplicaciones Científicas De Investigación
Chemistry: Iodonium, phenyl[(trimethylsilyl)ethynyl]- is widely used as an electrophilic ethynylating agent in organic synthesis. Its ability to introduce ethynyl groups into various substrates makes it valuable for constructing complex molecules .
Biology and Medicine: While specific biological and medicinal applications are less common, the compound’s reactivity can be harnessed for the synthesis of bioactive molecules and pharmaceuticals .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique reactivity allows for the efficient production of high-value products .
Mecanismo De Acción
The mechanism by which iodonium, phenyl[(trimethylsilyl)ethynyl]- exerts its effects involves the activation of the iodonium center by electrophiles or Lewis acids. This activation facilitates the transfer of the ethynyl group to nucleophilic substrates. The molecular targets and pathways involved in these reactions depend on the specific nucleophiles and reaction conditions employed .
Comparación Con Compuestos Similares
Ethynyl(phenyl)iodonium tetrafluoroborate: Another hypervalent iodine compound used for ethynylation reactions.
Azido(trimethylsilyl)acetylene: A related compound used in similar synthetic applications.
Uniqueness: Iodonium, phenyl[(trimethylsilyl)ethynyl]- is unique due to the presence of both the trimethylsilyl and ethynyl groups, which impart distinct reactivity and versatility. This makes it a valuable reagent for a wide range of chemical transformations, setting it apart from other hypervalent iodine compounds .
Propiedades
IUPAC Name |
phenyl(2-trimethylsilylethynyl)iodanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ISi/c1-13(2,3)10-9-12-11-7-5-4-6-8-11/h4-8H,1-3H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFVJIZZRYIFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#C[I+]C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ISi+ |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333319 |
Source


|
| Record name | Iodonium, phenyl[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114820-37-0 |
Source


|
| Record name | Iodonium, phenyl[(trimethylsilyl)ethynyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3R,4R)-3-Hexyl-4-[(2S)-2-hydroxypentadecyl]-2-oxetanone](/img/structure/B13449079.png)
![1-Azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13449084.png)
![Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate hydrochloride](/img/structure/B13449088.png)



![5-(5-Cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)-2',4'-difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl][1,1'-biphenyl]-3-carboxamide](/img/structure/B13449122.png)

![2-(3-Ethyl-5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-2,3-dimethylbutanamide](/img/structure/B13449140.png)
![Methyl 4-{[methyl(prop-2-yn-1-yl)amino]methyl}benzoate hydrochloride](/img/structure/B13449143.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-tert-butoxycarbonylaminopropionic acid methyl ester](/img/structure/B13449144.png)
